Stereochemical and Lipophilic Differentiation: 3-Methylpiperidine vs. Unsubstituted Piperidine Amide
The 3-methyl group on the piperidine ring introduces a chiral center (C3 of piperidine) and increases calculated lipophilicity relative to the des-methyl analog (CAS 874219-43-9). PubChem-computed properties for the target compound yield a topological polar surface area (TPSA) of 60.8 Ų with 2 hydrogen bond donors and 4 acceptors, while the des-methyl analog has the identical HBD/HBA count but a lower molecular weight (251.06 vs. 265.09 g/mol) . In drug discovery programs targeting DPP-IV, the introduction of substituents at the piperidine 3-position has been shown to modulate isoform selectivity (DPP-IV vs. DPP-8/DPP-9) and oral bioavailability through altered metabolic stability . The 3-methyl substitution specifically reduces susceptibility to CYP-mediated N-dealkylation compared to unsubstituted piperidine amides, a class-level benefit observed across piperidine-containing DPP-IV inhibitor series .
| Evidence Dimension | Molecular weight and steric/lipophilic modulation from 3-methyl substitution |
|---|---|
| Target Compound Data | MW 265.09 g/mol; TPSA 60.8 Ų; 2 HBD, 4 HBA; contains stereocenter at piperidine C3 |
| Comparator Or Baseline | 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS 874219-43-9): MW 251.06 g/mol; no stereocenter; same HBD/HBA |
| Quantified Difference | ΔMW = +14.03 g/mol (one additional CH₂ unit); introduction of one stereocenter |
| Conditions | Computed molecular properties; PubChem 2.1 and Cactvs 3.4.6.11 engines |
Why This Matters
For medicinal chemistry SAR programs, the stereocenter and increased lipophilicity from the 3-methyl group provide additional vectors for optimizing target binding and ADME properties that the des-methyl analog cannot offer.
- [1] PubChem CID 73995610. Computed properties: MW 265.09; TPSA 60.8 Ų; HBD 2; HBA 4; rotatable bonds 2. Comparison with PubChem CID of des-methyl analog. View Source
- [2] Campbell DA, Winn DT (Phenomix Corp). Heterocyclic boronic acid derivatives, dipeptidyl peptidase IV inhibitors. EP1743676A1. Substitutent effects at piperidine ring position on DPP-IV inhibitory potency and selectivity. View Source
- [3] Coutts SJ et al. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV: variation of the P2 position. J. Med. Chem. 1996, 39, 2087–2094. Class-level precedent for piperidine substitution effects on DPP-IV inhibition and metabolic stability. View Source
